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Introduction and Scope
Octamethyltrisiloxane (CAS No. 107-51-7), also known as MDM or L3, is a linear, volatile

methyl siloxane (VMS). As a member of the organosilicon compound family, it features an

alternating silicon-oxygen backbone. Its primary applications are as a chemical intermediate in

the synthesis of polydimethylsiloxane (PDMS) polymers and as a formulation component in a

wide array of industrial, medical, and consumer products.[1][2] These include personal care

products like hair conditioners and foundations, cleaning agents, lubricants, and solvents.[1][3]

Given its presence in both occupational and consumer settings, a thorough understanding of its

toxicological profile is imperative for researchers, drug development professionals, and

regulatory scientists.

This guide provides a comprehensive analysis of the available toxicological data for

octamethyltrisiloxane. It synthesizes findings from key studies, explains the rationale behind

experimental designs, and provides context by drawing comparisons with structurally related

and more extensively studied siloxanes, such as octamethylcyclotetrasiloxane (D4). The

objective is to deliver an authoritative and practical resource for assessing the human health

and environmental risks associated with this compound.
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Octamethyltrisiloxane generally exhibits a low order of toxicity across acute exposure routes.

The primary concerns arise from repeated exposure, where the liver and kidneys have been

identified as target organs in animal studies, and from its environmental fate, where it is

recognized for its persistent and bioaccumulative properties.
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Toxicological Endpoint
Summary of Findings for
Octamethyltrisiloxane

Acute Oral Toxicity Low toxicity; LD50 > 2000 mg/kg bw (Rat).[1][4]

Acute Dermal Toxicity Low toxicity; LD50 > 2000 mg/kg bw (Rat).[1][4]

Acute Inhalation Toxicity
Low toxicity; LC50 > 22.6 mg/L for 4 hours

(Rat).[1]

Skin Irritation
Not considered a skin irritant in animal or human

studies.[1]

Eye Irritation May cause slight, transient irritation.

Genotoxicity

Predominantly negative results in in vitro

assays; no DNA binding alerts from QSAR

models.[1]

Carcinogenicity

No direct data available. The structural

analogue D4 shows evidence of uterine

adenomas in rats at high concentrations via a

proposed non-genotoxic, species-specific

mechanism.[5]

Reproductive Toxicity

No treatment-related adverse effects on

reproductive parameters observed in guideline

studies.[1]

Developmental Toxicity

No treatment-related adverse effects on

developmental parameters observed in

guideline studies.[1]

Target Organ Toxicity

Liver and kidneys are identified as target organs

following repeated oral and inhalation exposure

in rats, with effects including increased organ

weight and hepatocellular hypertrophy.[1]

Regulatory Status

Added to the ECHA Candidate List of

Substances of Very High Concern (SVHC) due

to its "very persistent and very bioaccumulative"

(vPvB) properties.[6]
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Direct, comprehensive ADME studies on octamethyltrisiloxane are not widely available in the

public domain. However, its toxicokinetic profile can be inferred from its physicochemical

properties (volatility, low molecular weight) and data on analogous siloxanes like D4.

Absorption: Due to its high volatility, dermal absorption is expected to be low.[7] Inhalation is

a more significant route of exposure. Studies on D4 show inhalation absorption to be around

5-17% in animals and humans.[8][9] Oral absorption can occur, but rapid clearance is

expected.

Distribution: Following absorption, siloxanes tend to distribute to fatty tissues.[8]

Metabolism: The primary metabolic pathways for siloxanes involve hydrolysis of the Si-O-Si

bonds and demethylation.[8]

Excretion: The majority of absorbed siloxanes are rapidly cleared from the body, indicating

that bioaccumulation in mammals is unlikely.[7]

Acute and Localized Toxicity
The acute toxicity of octamethyltrisiloxane is consistently low across all relevant exposure

routes.

Acute Systemic Toxicity
Studies conducted according to OECD guidelines demonstrate a low hazard potential from

single, high-dose exposures.

Oral: The median lethal dose (LD50) in female Sprague-Dawley (SD) rats was found to be

greater than 2000 mg/kg body weight. No mortalities or significant treatment-related effects

were reported in these studies.[1][4]

Dermal: Similarly, the dermal LD50 in male and female SD rats is greater than 2000 mg/kg

bw, with no mortalities or significant adverse effects observed.[1]
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Inhalation: In a whole-body vapor inhalation study in SD rats, the 4-hour median lethal

concentration (LC50) was determined to be greater than 22,600 mg/m³ (>22.6 mg/L), the

highest attainable concentration. No mortality or significant clinical signs were noted.[1]

Skin and Eye Irritation
Octamethyltrisiloxane is not classified as a skin or eye irritant.

Skin Irritation: Based on available information, the substance is not considered a skin irritant.

[1] This is corroborated by a human patch test involving 103 subjects where undiluted

octamethyltrisiloxane produced no dermal responses after repeated applications.[1]

Eye Irritation: Direct contact may cause transient, slight discomfort or redness, but it is not

classified as a formal eye irritant.[10][11]

Repeated-Dose Systemic Toxicity
While acute toxicity is low, repeated exposure to octamethyltrisiloxane has been shown to

induce effects in target organs, primarily the liver and kidneys, in animal models.

A 28-day oral gavage study in SD rats (OECD TG 407) revealed:

Increased liver weight in both sexes at doses of 250 mg/kg bw/day and higher.[1]

Microscopic findings included hepatocellular hypertrophy, protoporphyrin accumulation, and

bile duct proliferation in males at the two highest doses and in females at the highest dose.

[1]

These liver effects showed evidence of regression after a 14-day recovery period.[1]

Based on liver and kidney effects, the No-Observed-Adverse-Effect Levels (NOAELs) were

established at 25 mg/kg bw/day for males and 250 mg/kg bw/day for females.[1]

In a combined repeated-dose/reproductive/developmental inhalation study (OECD TG 422), SD

rats were exposed to concentrations of 0, 7.74, 15.5, or 31.0 mg/L (0, 800, 1600, and 3200

ppm).

Liver effects were observed at all doses in males.[1]
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Increased serum cholesterol and kidney effects were seen in males at all doses, preventing

the establishment of a NOAEC for males.[1]

For females, the NOAEC for systemic toxicity was 7.74 mg/L (800 ppm), based on increased

serum cholesterol at higher concentrations.[1]

Genotoxicity and Mutagenicity
The weight of evidence suggests that octamethyltrisiloxane is not genotoxic.

In Vitro Studies: A battery of in vitro assays for octamethyltrisiloxane has produced mostly

negative results.[1] For the related compound D4, extensive testing in multiple assays,

including the Ames test, chromosomal aberration tests in Chinese hamster ovary (CHO)

cells, and sister chromatid exchange assays, has shown no evidence of mutagenic or

genotoxic potential.[12]

In Vivo Studies: While no in vivo genotoxicity studies were available for

octamethyltrisiloxane specifically, an in vivo screen for chromosome aberrations in rats

exposed to D4 via inhalation was negative.[12] Furthermore, Quantitative Structure-Activity

Relationship (QSAR) models did not identify any structural alerts for DNA binding, supporting

the conclusion of a low genotoxic potential.[1]

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test - OECD TG 471)
The Ames test is a cornerstone of genotoxicity testing, designed to detect chemically-induced

gene mutations. The choice to use this assay is based on its high throughput, cost-

effectiveness, and its ability to detect a wide range of mutagens that cause DNA damage via

different mechanisms.

Methodology:

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different known mutations to

detect various types of mutagens (frameshift vs. base-pair substitution).
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Metabolic Activation: Conduct the assay both with and without an exogenous metabolic

activation system (S9 mix), typically derived from the livers of rats pre-treated with an

enzyme inducer like Aroclor 1254. This step is critical as many compounds only become

genotoxic after metabolic processing.

Exposure: In the plate incorporation method, add the test substance at various

concentrations, the bacterial culture, and (if required) the S9 mix to a molten top agar. Pour

this mixture onto a minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on

each plate. A substance is considered mutagenic if it produces a dose-dependent increase in

the number of revertants and/or a reproducible, statistically significant positive response for

at least one concentration.

Controls: Run concurrent negative (vehicle) and positive controls (known mutagens for each

strain, with and without S9) to ensure the validity of the experiment.

Diagram: General Workflow for In Vitro Genotoxicity
Assessment
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Workflow for In Vitro Genotoxicity Assessment

Tier 1: Gene Mutation Tier 2: Chromosomal Damage

Bacterial Reverse Mutation
(Ames Test, OECD 471)

Weight of Evidence Analysis:
Genotoxic Potential Assessment

Mouse Lymphoma Assay
(OECD 490)

In Vitro Micronucleus Test
(OECD 487)

In Vitro Chromosomal
Aberration Test (OECD 473)

Test Substance:
Octamethyltrisiloxane

With Metabolic
Activation (S9)

Without Metabolic
Activation (S9)
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Caption: Standard tiered approach for evaluating the genotoxic potential of a chemical in vitro.

Carcinogenicity Assessment
No long-term carcinogenicity studies have been conducted on octamethyltrisiloxane itself.[1]

Therefore, an assessment relies on data from the structurally analogous compound,

octamethylcyclotetrasiloxane (D4).

A 24-month whole-body inhalation study on D4 in Fischer 344 rats revealed a treatment-related

increase in the incidence of uterine endometrial adenomas in female rats at the highest

exposure concentration (700 ppm).[5][13] Importantly, no such neoplastic findings were

observed in other tissues like the liver or kidneys, despite evidence of non-neoplastic changes.

[5]
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The prevailing scientific consensus is that these benign uterine tumors arise from a non-

genotoxic mode of action that is specific to the rat.[7] Mechanistic studies suggest that D4 has

very weak estrogenic activity and may act as a dopamine agonist. In rats, this can lead to a

delay in the luteinizing hormone (LH) surge, which in turn prolongs the uterine endometrium's

exposure to endogenous estrogen. Chronic estrogenic stimulation is a known promoter of

endometrial proliferation and tumor formation in rats. This mode of action is considered unlikely

to be relevant to humans due to significant differences in the hormonal regulation of the

reproductive cycle.[7]

Diagram: Proposed Mode of Action for D4-Induced
Uterine Tumors in Rats
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Proposed Non-Genotoxic MoA for D4 in Rat Uterus
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Caption: Hypothesized pathway for D4-induced benign uterine tumors in rats.
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Reproductive and Developmental Toxicity
Available data indicate that octamethyltrisiloxane is not a reproductive or developmental

toxicant.

In a combined repeated dose/reproductive and developmental toxicity screening test (OECD

TG 422) via inhalation, SD rats were exposed for 6 hours/day, 7 days/week.[1]

No treatment-related adverse effects on any reproductive parameters (e.g., mating, fertility)

or developmental endpoints (e.g., litter size, pup viability, birth defects) were reported up to

the highest dose tested, 31.0 mg/L (3200 ppm).[1]

The reproductive, maternal, and developmental No-Observed-Adverse-Effect Concentration

(NOAEC) was therefore established at 31.0 mg/L (3200 ppm).[1]

This contrasts with findings for D4, which has been shown to impair fertility in female rats at

high concentrations (500 and 700 ppm), manifesting as reduced mating and fertility indices and

smaller litter sizes.[14] These effects are mechanistically linked to the same LH surge delay

discussed in the carcinogenicity section and are also considered to be of low relevance to

human health.[7][14] No specific developmental toxicity has been observed for D4.[8]

Experimental Protocol: Combined Repeated
Dose/Reproductive/Developmental Screening (OECD TG
422)
This study design is chosen for its efficiency, allowing for the assessment of systemic toxicity,

reproductive performance, and developmental effects within a single study, making it ideal for

screening-level assessments.

Methodology:

Animal Selection: Use young, healthy Sprague-Dawley rats (e.g., 10/sex/dose group).

Dosing and Exposure: Expose animals to the test substance (e.g., octamethyltrisiloxane
vapor via whole-body inhalation) for 6 hours/day, 7 days/week.
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Treatment Period: Males are treated for 2 weeks prior to mating, during mating (up to 2

weeks), and for 2 weeks post-mating (total of 4-5 weeks). Females are treated for 2 weeks

prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

Mating: House one male with one female per cage until evidence of mating is observed.

Observations (Parental): Monitor clinical signs, body weight, food consumption, and estrous

cycles. At termination, conduct gross necropsy, record organ weights (especially

reproductive organs), and perform histopathology.

Observations (Offspring): Record litter size, number of live/dead pups, pup sex, and pup

weights at birth and throughout early lactation. Conduct external examinations of all pups for

abnormalities.

Data Analysis: Analyze data for statistically significant differences between treated and

control groups for all parental and offspring endpoints to determine NOAECs for systemic,

reproductive, and developmental toxicity.

Environmental Fate and Regulatory Standing
A significant aspect of the toxicological profile of octamethyltrisiloxane relates to its

environmental impact.

Persistence and Bioaccumulation: The European Chemicals Agency (ECHA) has identified

octamethyltrisiloxane as meeting the criteria for a "very persistent and very

bioaccumulative" (vPvB) substance.[6] This means it resists degradation in the environment

and can accumulate in organisms.

Regulatory Status: Due to its vPvB properties, octamethyltrisiloxane was added to the

ECHA's Candidate List of Substances of Very High Concern (SVHC) for authorization under

the REACH regulation.[6] This requires suppliers of products containing the substance in a

concentration above 0.1% to provide safety information to consumers and notify ECHA.[6]

Exposure Limits: Currently, no specific occupational exposure standards have been

established for octamethyltrisiloxane by major regulatory bodies.[1]
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The toxicological profile of octamethyltrisiloxane is characterized by low acute toxicity via

oral, dermal, and inhalation routes. It is not a skin irritant or a genotoxic agent. The primary

health concerns identified in animal studies relate to non-neoplastic effects in the liver and

kidneys following repeated exposure. Guideline studies have not identified any adverse effects

on reproduction or development. While carcinogenicity data for the structural analogue D4

shows an increase in benign uterine tumors in rats, this is understood to occur via a non-

genotoxic, species-specific mechanism of low relevance to human health. The most significant

concern from a regulatory perspective is its classification as a vPvB substance, highlighting its

environmental persistence and potential for bioaccumulation. This comprehensive profile

enables a science-based approach to risk assessment and management for professionals

working with this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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